![molecular formula C12H13ClN2O B7607476 1-[(6-Chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B7607476.png)
1-[(6-Chloroquinolin-4-yl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Chloroquinolin-4-yl)amino]propan-2-ol is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Chloroquinolin-4-yl)amino]propan-2-ol typically involves the nucleophilic aromatic substitution reaction of 6-chloroquinoline with appropriate amines. One common method includes the reaction of 6-chloroquinoline with 2-amino-1-propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Chloroquinolin-4-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Biology: Investigated for its antimicrobial properties, including antimalarial and antibacterial activities.
Medicine: Explored for its potential anticancer properties, particularly in the treatment of prostate cancer.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
1-[(6-Chloroquinolin-4-yl)amino]propan-2-ol can be compared with other quinoline derivatives:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different functional groups.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group, providing different pharmacokinetic properties.
Quinacrine: An antiprotozoal and anticancer agent with a similar quinoline core but distinct substituents.
Uniqueness: this compound stands out due to its unique combination of a chloroquinoline core and a propanol side chain, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
- Chloroquine
- Hydroxychloroquine
- Quinacrine
Properties
IUPAC Name |
1-[(6-chloroquinolin-4-yl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8(16)7-15-12-4-5-14-11-3-2-9(13)6-10(11)12/h2-6,8,16H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNOGPNHMPQLJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C2C=C(C=CC2=NC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(3,4-Dichlorophenyl)morpholin-4-yl]ethanone](/img/structure/B7607398.png)
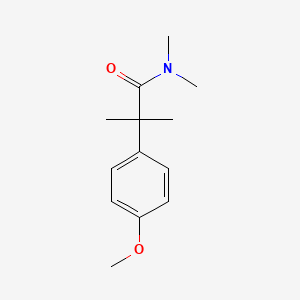
![N-[[1-(4-chlorophenyl)cyclobutyl]methyl]acetamide](/img/structure/B7607403.png)

![N-[1-(4-fluorophenyl)cyclopropyl]pyridine-3-carboxamide](/img/structure/B7607411.png)
![2-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B7607412.png)
![N-[2-(3-chlorophenyl)propan-2-yl]methanesulfonamide](/img/structure/B7607414.png)

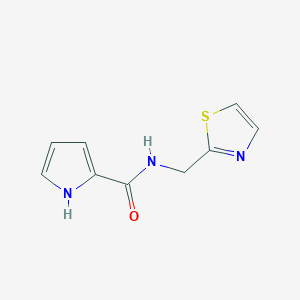
![2-chloro-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-fluorobenzamide](/img/structure/B7607433.png)
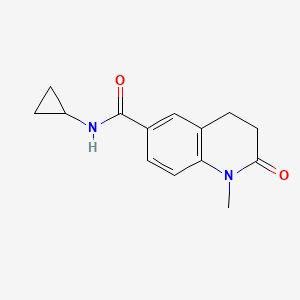
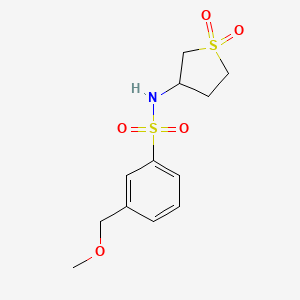
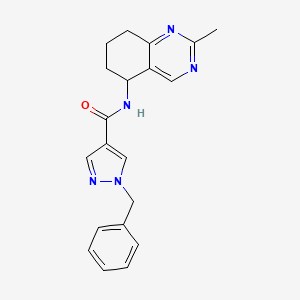
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(furan-2-yl)thiophene-2-carboxamide](/img/structure/B7607459.png)
